tert-Butyl N-propylsulfamoylcarbamate

Descripción general

Descripción

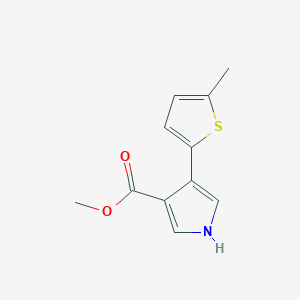

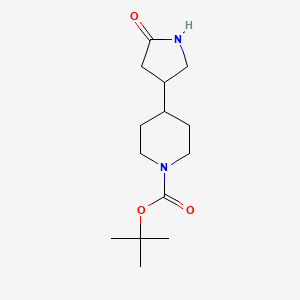

Tert-Butyl N-propylsulfamoylcarbamate, also known as TNPSC, is a sulfamoylcarbamate derivative . It has a CAS Number of 1393813-40-5 and a molecular weight of 238.31 . The compound has been the focus of considerable scientific research.

Molecular Structure Analysis

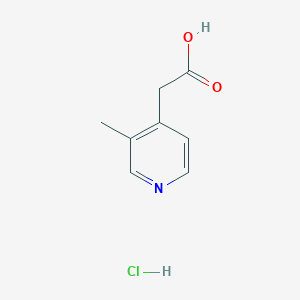

The linear formula of tert-Butyl N-propylsulfamoylcarbamate is C8H18N2O4S . The structure includes a carbamate group (NHCOO) and a sulfamoyl group (SO2NH2), both attached to a tert-butyl group (C(CH3)3).Physical And Chemical Properties Analysis

Tert-Butyl N-propylsulfamoylcarbamate has a molecular weight of 238.31 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the web search results.Aplicaciones Científicas De Investigación

Field: Polymer Research

- Application Summary : “tert-Butyl N-propylsulfamoylcarbamate” is used in the synthesis and characterisation of thermo-sensitive terpolymer hydrogels .

- Methods of Application : In the study, thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) were successfully photopolymerised and characterised . 1-hydroxy-cyclohexylphenylketone (Irgacure 184) and 2-hydroxy-2-methyl-1-phenyl-propanone (Irgacure 2959) were used as light-sensitive initiators to initiate the reactions .

- Results or Outcomes : The hydrogels were thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased . Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties and the swelling properties were dependent on test temperature, monomer feed ratios and crosslinker content . The proposed hydrogel system could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices .

Field: Asymmetric Synthesis

- Application Summary : tert-Butanesulfinamide is used in the synthesis of N-heterocycles .

- Methods of Application : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

- Results or Outcomes : These compounds represent the structural motif of many biologically active molecules .

Field: Solvent and Intermediate

- Application Summary : tert-Butyl alcohol, a related compound, is used as a solvent, ethanol denaturant, paint remover ingredient, and gasoline octane booster and oxygenate .

- Methods of Application : It is a chemical intermediate used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively, and tert-butyl hydroperoxide (TBHP) by reaction .

- Results or Outcomes : These reactions result in compounds that have various applications in industry .

Field: Phase Transfer Catalyst

- Application Summary : Tetrabutylammonium bromide (TBAB), a related compound, is a quaternary ammonium salt with a bromide commonly used as a phase transfer catalyst .

- Methods of Application : It is used to prepare many other tetrabutylammonium salts by salt metathesis reactions .

- Results or Outcomes : The anhydrous form is a white solid. In addition to being cheap, tetrabutylammonium bromide is also environmentally friendly, has a greater degree of selectivity, and is operationally .

Direcciones Futuras

While specific future directions for tert-Butyl N-propylsulfamoylcarbamate were not found in the web search results, research on related compounds such as tert-butyl peroxy radical and tert-butyl carbamate continues to be of interest . These studies could potentially provide insights into the properties and applications of tert-Butyl N-propylsulfamoylcarbamate.

Propiedades

IUPAC Name |

tert-butyl N-(propylsulfamoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c1-5-6-9-15(12,13)10-7(11)14-8(2,3)4/h9H,5-6H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKVAMMOETYAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-propylsulfamoylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1430705.png)

![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B1430711.png)

![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)

![2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine](/img/structure/B1430714.png)

![(2,2-Difluoroethyl)(methyl)[2-(methylamino)ethyl]amine dihydrochloride](/img/structure/B1430722.png)

![2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1430725.png)